3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine
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Description
3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H10Cl2F3N3O2 and its molecular weight is 392.16. The purity is usually 95%.
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Biological Activity
The compound 3-Chloro-2-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H13ClF3N3O2
- Molecular Weight : 359.73 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
The compound features a pyridine core substituted with a trifluoromethyl group and a chloroanilino moiety, which may contribute to its biological properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyridine ring through electrophilic substitution reactions.
- Introduction of the chloroanilino group via nucleophilic attack on a suitable precursor.
- Final modifications involving carbonyl and hydroxyl groups to yield the target compound.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of trifluoromethylpyridine have shown efficacy against various cancer cell lines due to their ability to inhibit specific pathways involved in tumor growth.
- Case Study : A related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting that this compound could possess similar activities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Inhibition Constants (Ki) : Preliminary data suggest Ki values ranging from 0.30 nM to 1 µM for AChE, indicating potent inhibitory activity.
Enzyme | Ki (nM) |
---|---|
Acetylcholinesterase | 0.30 |
Butyrylcholinesterase | 145.82 |
Antimicrobial Activity
Compounds with similar frameworks have also been evaluated for antimicrobial properties. The presence of halogen substituents often enhances lipophilicity, thereby improving membrane penetration.
- Case Study : A related pyridine derivative exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that our compound may also exhibit similar properties.
Toxicological Profile
While exploring biological activity, it is crucial to assess toxicity. Studies have indicated that halogenated compounds can exhibit varying levels of toxicity based on their structure.
- Toxicity Data : The compound is categorized as harmful if swallowed (H302) and may cause skin irritation (H315), necessitating careful handling during experimental procedures.
Properties
IUPAC Name |
[(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3N3O2/c1-8(13-12(17)6-9(7-21-13)15(18,19)20)23-25-14(24)22-11-4-2-10(16)3-5-11/h2-7H,1H3,(H,22,24)/b23-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYNMWWZOLJLDN-LIMNOBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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